

# ML00253764: A Comprehensive Technical Guide on its Biological Activity and Targets

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Compound of Interest		
Compound Name:	ML-00253764 hydrochloride	
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## Introduction

ML00253764 is a potent and selective, non-peptidic antagonist of the Melanocortin 4 Receptor (MC4R).[1][2][3] Emerging research has highlighted its significant anticancer properties, demonstrating its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[1][4] This technical guide provides an in-depth overview of the biological activity, target engagement, and associated experimental methodologies of ML00253764.

# **Core Biological Activity and Targets**

The primary molecular target of ML00253764 is the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system and implicated in energy homeostasis, appetite, and metabolism.[2] ML00253764 exhibits high affinity and selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R.[5]

Beyond its role in metabolic regulation, recent studies have identified MC4R as a novel therapeutic target in oncology.[4][6] ML00253764 has demonstrated significant anticancer activity in preclinical models of glioblastoma and melanoma.[1][4] Its mechanism of action in cancer cells involves the inhibition of the ERK1/2 and Akt signaling pathways, leading to decreased cell proliferation and induction of apoptosis.[1][4]



# **Quantitative Data Summary**

The following tables summarize the key quantitative data related to the biological activity of ML00253764.

Table 1: Receptor Binding Affinity and In Vitro Potency

Parameter	Receptor	Value (μM)	Cell Line/System
Ki	Human MC4R	0.16[2][3][5]	
IC50	Human MC4R	0.103[2][3]	_
IC50	Human MC4R	0.32[2][3]	NDP-α-MSH displacement
IC50	Human MC3R	0.81[2][3]	NDP-α-MSH displacement
IC50	Human MC5R	2.12[2][3]	NDP-α-MSH displacement

Table 2: In Vitro Antiproliferative Activity

Cell Line	Cancer Type	IC50 (μM)	Exposure Time
U-118	Glioblastoma	6.56[1]	72 hours
A-2058	Melanoma	Not explicitly stated, but demonstrated antiproliferative effects[4]	72 hours
WM 266-4	Melanoma	Not explicitly stated, but demonstrated antiproliferative effects[4]	72 hours

Table 3: In Vivo Efficacy



Animal Model	Cancer Type	Dosage	Effect
CD nu/nu male mice with U-87 xenografts	Glioblastoma	30 mg/kg, s.c., daily for 34 days	Inhibited tumor growth[1]
CT-26 tumor-bearing BALB/c mice	Colon Carcinoma	3, 10, or 30 mg/kg, s.c., daily	Protection against tumor-induced body weight loss[3]
Lewis lung carcinoma (LLC) mouse model	Lung Carcinoma	15 mg/kg	Prevented the loss of lean body mass and enhanced light-phase food consumption[5]
Athymic Nude- Foxn1nu male mice with melanoma xenografts	Melanoma	Not specified	Inhibited in vivo tumor growth (in combination with vemurafenib)[4]

# **Key Experimental Protocols**

This section details the methodologies for the key experiments cited in the quantitative data summary.

## Radioligand Binding Assay for MC4R Affinity

Objective: To determine the binding affinity (Ki) of ML00253764 for the human Melanocortin 4 Receptor.

### Methodology:

- Membrane Preparation: Membranes from HEK293 cells stably expressing the human MC4R are prepared.
- Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to MC4R (e.g., [125]-NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ML00253764.
- Incubation: The reaction is incubated to allow binding to reach equilibrium.



- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of ML00253764 that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

## **cAMP Functional Assay**

Objective: To assess the antagonist activity of ML00253764 at the MC4R by measuring its effect on agonist-induced cAMP production.

#### Methodology:

- Cell Culture: HEK293 cells expressing MC4R are cultured in appropriate media.
- Cell Stimulation: Cells are pre-incubated with varying concentrations of ML00253764 before being stimulated with a known MC4R agonist (e.g., [NLE4, D-Phe7]-α-melanocyte-stimulating hormone, [NDP]-α-MSH) to induce cAMP production.
- Cell Lysis: After stimulation, the cells are lysed to release intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a
  competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF)
  assay or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The ability of ML00253764 to inhibit the agonist-induced increase in cAMP is quantified and used to determine its functional antagonist potency. A 20% decrease in cAMP production was observed with 100 μM of ML00253764 in MC4R-expressing HEK293 cell membranes.[2][5]

## Western Blot for ERK1/2 and Akt Phosphorylation

Objective: To determine the effect of ML00253764 on the phosphorylation status of ERK1/2 and Akt in cancer cells.



#### Methodology:

- Cell Treatment: Cancer cell lines (e.g., U-118 glioblastoma or A-2058 melanoma) are treated with ML00253764 for a specified period.
- Protein Extraction: Whole-cell lysates are prepared from the treated and untreated cells.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK1/2 and total Akt.

## In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of ML00253764.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
- Tumor Cell Implantation: Human cancer cells (e.g., U-87 glioblastoma or melanoma cell lines) are injected subcutaneously into the flanks of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.

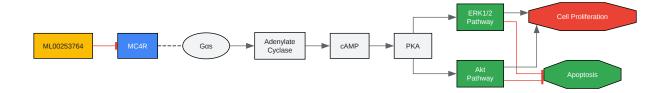


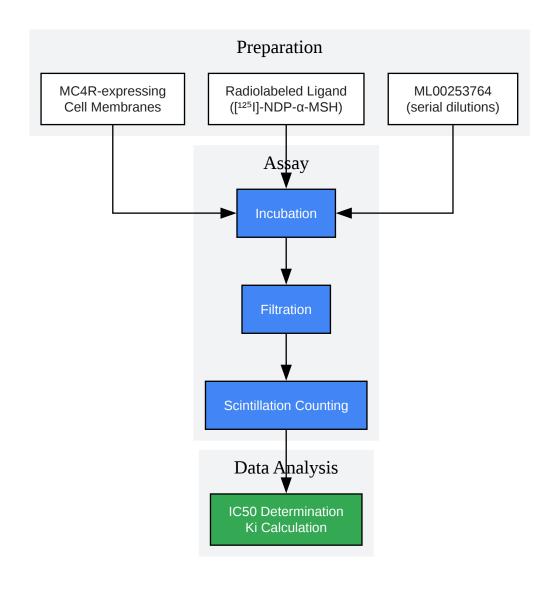
- Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of ML00253764 at a specified dose. The control group receives a vehicle control.
- Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
- Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

# **Signaling Pathways and Experimental Workflows**

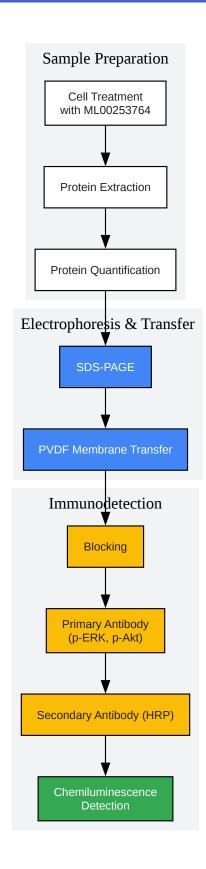
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ML00253764 and the general workflows of the described experiments.











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